molecular formula C11H17BN2O6 B15145732 4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

Cat. No.: B15145732
M. Wt: 284.08 g/mol
InChI Key: KNSADIOJCBGSBU-UHFFFAOYSA-N
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Description

4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is a complex organoboron compound It belongs to the class of oxazaborolidines, which are known for their unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide typically involves the following steps:

    Formation of the Oxazaborolidine Ring: This step involves the reaction of a boronic acid derivative with an amino alcohol under controlled conditions to form the oxazaborolidine ring.

    Introduction of the Nitrocyclohexyl Group: The nitrocyclohexyl group is introduced through a nitration reaction, where cyclohexane is treated with a nitrating agent such as nitric acid.

    Final Assembly: The final step involves the coupling of the oxazaborolidine ring with the nitrocyclohexyl group under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under controlled temperatures and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide has several scientific research applications:

    Organic Synthesis: It is used as a catalyst or reagent in various organic transformations, including cross-coupling reactions and asymmetric synthesis.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Material Science: It is explored for its role in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide involves its interaction with specific molecular targets. The compound can act as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. In biological systems, it may interact with enzymes or receptors, modulating their activities and triggering specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2,6-dioxo-8-(thiophen-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
  • 4-Methyl-2,6-dioxo-8-[4’-(trifluoromethoxy)-3-biphenylyl]hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

Uniqueness

4-Methyl-8-(3-nitrocyclohexyl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is unique due to the presence of the nitrocyclohexyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H17BN2O6

Molecular Weight

284.08 g/mol

IUPAC Name

5-methyl-1-(3-nitrocyclohexyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

InChI

InChI=1S/C11H17BN2O6/c1-14-6-10(15)19-12(14,20-11(16)7-14)8-3-2-4-9(5-8)13(17)18/h8-9H,2-7H2,1H3

InChI Key

KNSADIOJCBGSBU-UHFFFAOYSA-N

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3CCCC(C3)[N+](=O)[O-]

Origin of Product

United States

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